3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
“3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide” is a chemical compound with the molecular formula C21H24N2O5. It’s part of the benzamide class of compounds, which are found in various natural products in organic chemistry . Benzamides have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of benzamide compounds often starts from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of “this compound” is analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
Benzamide compounds, including “this compound”, can undergo various chemical reactions. For instance, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity .Scientific Research Applications
Antipsychotic Agents Development
- Benzamides, including closely related compounds to "3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide," have been synthesized and evaluated for their antidopaminergic properties. These compounds have shown potential for investigating dopamine D-2 mediated responses, highlighting their suitability for antipsychotic drug development and receptor binding studies in both in vitro and in vivo models (Högberg et al., 1990).
Cancer Stem Cells Targeting
- Novel derivatives designed for antitumor activity against cancer stem cells have been synthesized, demonstrating significant in vitro activity against colon cancer stem cells. These findings suggest the potential for developing new therapeutic agents targeting cancer stem cells (Bhat et al., 2016).
Anti-Tubercular Scaffold Development
- A series of novel benzamide derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, showing promising results. These compounds, through molecular docking studies, suggest a new avenue for anti-tubercular drug discovery (Nimbalkar et al., 2018).
Dopamine D2 Receptors Ligands
- Synthesized compounds related to the benzamide class have been evaluated for their affinity to CNS dopamine D2 receptors, presenting potential for in vivo positron emission tomography (PET) studies based on their selective, high potency binding affinity (Bishop et al., 1991).
Antimicrobial and Antifungal Applications
- Benzamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, indicating their potential in combating microbial infections. This research contributes to the development of new antimicrobial agents (Talupur et al., 2021).
Future Directions
Benzamides, including “3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide”, have a wide range of applications in various fields such as medical, industrial, biological, and potential drug industries . Therefore, future research could focus on exploring these applications further, particularly in drug discovery .
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-10-14(11-18(13-17)26-2)20(24)21-15-6-5-7-16(12-15)22-9-4-3-8-19(22)23/h5-7,10-13H,3-4,8-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJCDQSWRUPJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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